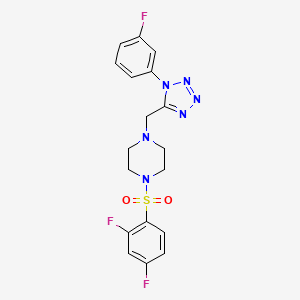
1-((2,4-difluorophenyl)sulfonyl)-4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((2,4-difluorophenyl)sulfonyl)-4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine is a useful research compound. Its molecular formula is C18H17F3N6O2S and its molecular weight is 438.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-((2,4-difluorophenyl)sulfonyl)-4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine is a novel piperazine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Synthesis
The molecular formula of the compound is C18H18F2N4O2S, indicating the presence of a difluorophenyl sulfonyl group and a tetrazole moiety attached to a piperazine ring. The synthesis typically involves multiple steps, including the introduction of the sulfonyl group and subsequent modifications to achieve the desired compound.
Synthetic Route Overview
- Formation of Piperazine Core : The initial step involves synthesizing the piperazine scaffold from appropriate precursors.
- Sulfonylation : The introduction of the sulfonyl group is achieved using sulfonyl chlorides under basic conditions.
- Tetrazole Attachment : The tetrazole derivative is synthesized separately and then coupled to the piperazine structure through a suitable reaction.
Antimicrobial Activity
Research has indicated that piperazine derivatives exhibit significant antimicrobial properties. A study focusing on related compounds demonstrated that derivatives with sulfonamide groups showed enhanced activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 1 | S. aureus | 20 |
| 2 | E. coli | 18 |
| 3 | Pseudomonas aeruginosa | 22 |
Anticancer Properties
Preliminary studies have suggested that compounds similar to This compound may exhibit cytotoxic effects against cancer cell lines. For instance, derivatives containing the tetrazole ring have shown promising results against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines with IC50 values ranging from 6.2 µM to 43.4 µM .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, such as enzymes or receptors involved in cellular signaling pathways. The sulfonamide group may facilitate binding to target proteins, thereby modulating their activity and leading to downstream effects such as apoptosis in cancer cells or inhibition of bacterial growth.
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Case Study on Antimicrobial Efficacy : A study evaluated a series of piperazine derivatives against resistant bacterial strains, revealing that modifications in the sulfonamide group significantly enhanced antibacterial potency .
- Anticancer Activity Assessment : In vitro studies demonstrated that compounds with similar structural features inhibited tumor growth in xenograft models, suggesting potential for development as anticancer agents .
属性
IUPAC Name |
1-(2,4-difluorophenyl)sulfonyl-4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N6O2S/c19-13-2-1-3-15(10-13)27-18(22-23-24-27)12-25-6-8-26(9-7-25)30(28,29)17-5-4-14(20)11-16(17)21/h1-5,10-11H,6-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQEIKTMZCDPVIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC(=CC=C3)F)S(=O)(=O)C4=C(C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














